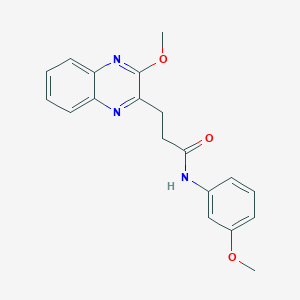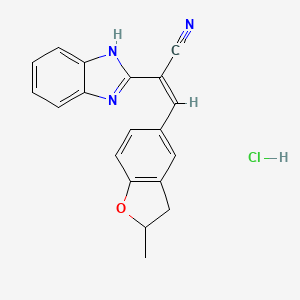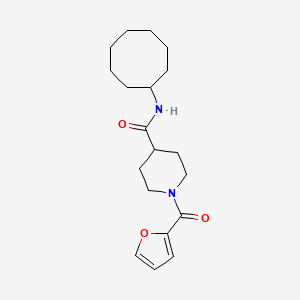
N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide, also known as MPQP, is a synthetic compound that belongs to the class of quinoxaline derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. MPQP is a promising candidate for drug development due to its unique chemical structure and biological properties.
Mécanisme D'action
The exact mechanism of action of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide is not fully understood. However, it has been suggested that N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has also been shown to interact with various cellular targets, including enzymes and receptors, which may contribute to its biological activities.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has been shown to exhibit potent biological activities in various in vitro and in vivo models. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has also been shown to modulate various biochemical and physiological processes, including cell signaling, gene expression, and protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has several advantages for lab experiments, including its high potency and selectivity, its ability to interact with various cellular targets, and its unique chemical structure. However, there are also some limitations associated with the use of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide. These include:
1. Further studies on the mechanism of action of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide to better understand its biological activities.
2. Development of more potent and selective analogs of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide for drug development.
3. Investigation of the potential therapeutic applications of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide in other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Exploration of the potential synergistic effects of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide with other drugs or therapies.
5. Studies on the pharmacokinetics and pharmacodynamics of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide to better understand its absorption, distribution, metabolism, and excretion in the body.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide is a promising candidate for drug development due to its unique chemical structure and potent biological activities. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide and to explore its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide involves the reaction of 3-methoxyphenylacetic acid with 2-nitroaniline to form the corresponding nitro compound. The nitro group is then reduced to an amino group using palladium on carbon. The resulting amine is then reacted with 3-bromo-2-methoxypropionyl chloride to form N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, anticancer, and neuroprotective activities. N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-3-(3-methoxyquinoxalin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-14-7-5-6-13(12-14)20-18(23)11-10-17-19(25-2)22-16-9-4-3-8-15(16)21-17/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKOGAAOEKFPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=NC3=CC=CC=C3N=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-3-phenylacrylamide](/img/structure/B5377436.png)
![3-methoxy-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5377442.png)


![N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide](/img/structure/B5377479.png)
![N-[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5377491.png)
![N-{1-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B5377493.png)
![N-cyclopropyl-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B5377497.png)
![methyl 4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5377498.png)

![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5377507.png)
![2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5377514.png)